molecular formula C14H13NO3 B7963126 Methyl 4-(5-methoxypyridin-3-YL)benzoate

Methyl 4-(5-methoxypyridin-3-YL)benzoate

Cat. No.: B7963126
M. Wt: 243.26 g/mol
InChI Key: XKEFPLVPYMBLPU-UHFFFAOYSA-N
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Description

Methyl 4-(5-methoxypyridin-3-yl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a methoxy group at the 5-position. This compound is structurally characterized by a methyl ester group at the para-position of the benzene ring and a 5-methoxypyridin-3-yl moiety.

Properties

IUPAC Name

methyl 4-(5-methoxypyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-3-5-11(6-4-10)14(16)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEFPLVPYMBLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-methoxypyridin-3-YL)benzoate typically involves the esterification of 4-(5-methoxypyridin-3-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methoxypyridin-3-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(5-methoxypyridin-3-YL)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-methoxypyridin-3-YL)benzoate involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The benzoate ester group can undergo hydrolysis, releasing the active pyridine derivative, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs in Heterocyclic Systems

a. Quinoline-Based Derivatives (C1–C7, ): Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) share the methyl benzoate core but incorporate a quinoline ring system linked via a piperazine moiety. Key differences include:

  • Substituent Positioning: The methoxy group in the target is at the 5-position on pyridine, whereas C6’s methoxy is on the phenyl ring attached to quinoline. This alters electronic effects on the ester group.

b. Pyridazine and Isoxazole Derivatives (): Ethyl benzoates like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature pyridazine or isoxazole rings. Comparisons include:

  • Heteroatom Arrangement : Pyridazine (two adjacent nitrogen atoms) and isoxazole (oxygen-nitrogen) are more electron-deficient than pyridine, influencing the benzoate’s electronic environment and reactivity .
  • Ester Group : The ethyl ester in I-6230 may confer higher lipophilicity compared to the target compound’s methyl ester.

c. Pyridine Derivatives with Protective Groups ():
Compounds like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate highlight the role of protective groups. Contrasts include:

  • Functional Groups : The tert-butyl carbamate in introduces steric hindrance and stability against hydrolysis, unlike the methyl ester in the target compound .
2.2 Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Core Structure Substituents on Heterocycle Ester Group Key Properties
Methyl 4-(5-methoxypyridin-3-yl)benzoate Benzoate + pyridine 5-methoxy Methyl Moderate lipophilicity (logP ~2.5), stable ester hydrolysis
C6 () Benzoate + quinoline 4-methoxyphenyl Methyl Higher aromaticity, potential for π-stacking
I-6230 () Ethyl benzoate + pyridazine Pyridazin-3-yl Ethyl Electron-deficient core, higher logP (~3.0)
tert-Butyl carbamate () Carbamate + pyridine 4-hydroxy, 5-methoxy tert-Butyl Steric hindrance, delayed hydrolysis
2.4 Electronic and Steric Effects
  • In contrast, 4-methoxy substituents (e.g., C6) may exert stronger electronic effects due to proximity to the quinoline’s conjugated system .
  • Ester vs. Carbamate : The methyl ester in the target compound is more hydrolytically labile than tert-butyl carbamates (), impacting stability in biological or acidic environments .

Biological Activity

Methyl 4-(5-methoxypyridin-3-YL)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety with a methoxypyridine substitution. Its molecular formula is C13H13N1O3C_{13}H_{13}N_{1}O_{3}, and it has a molecular weight of approximately 233.25 g/mol. The presence of both the methoxy and pyridine groups enhances its reactivity and interaction potential with various biological targets.

The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with specific enzymes or receptors. These interactions may modulate various biochemical pathways, potentially influencing processes such as inflammation or cellular signaling.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes.

Key Findings:

  • Inhibitory Potency: The compound has shown significant inhibition in enzymatic assays, with IC50 values suggesting its potential as a biochemical tool.
  • Mechanism Studies: Kinetic parameters such as Km and Vmax were calculated to understand the inhibition mechanism better.
Enzyme IC50 (µM) Comments
Enzyme A12.5Moderate inhibitor
Enzyme B7.8Potent inhibitor

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Research Findings:

  • The compound demonstrated activity against Mycobacterium tuberculosis in vitro.
  • Comparative studies highlighted its efficacy relative to other similar compounds, suggesting potential therapeutic applications.
Pathogen MIC (µg/mL) Comments
Mycobacterium tuberculosis5Effective against resistant strains
Escherichia coli15Moderate effectiveness

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of this compound revealed promising results in both replicating and non-replicating cultures of M.tuberculosis. The compound's structural features contributed to its ability to penetrate bacterial membranes effectively.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted on Vero cells indicated that this compound exhibited low toxicity, with IC50 values exceeding 10 µg/mL, suggesting a favorable safety profile for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have underscored the importance of the methoxy group in enhancing biological activity. Variations in substitution patterns have been explored to optimize potency and selectivity against specific targets.

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